6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of boronic acid pinacol esters can be achieved through iridium-catalyzed aromatic borylation, as demonstrated with the synthesis of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester . This method provides a quick one-step access to the boronic ester, which can then be used in Suzuki cross-coupling reactions to introduce various aromatic groups into organic compounds. The synthesis of such esters is crucial as they serve as precursors for further chemical modifications.

Molecular Structure Analysis

While the molecular structure of 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester is not discussed, the general structure of boronic acid pinacol esters includes a boronic acid functional group and a pinacol ester moiety. The boronic acid part of the molecule is known for its ability to form reversible covalent bonds with diols, which is a property exploited in diol recognition and carbohydrate binding .

Chemical Reactions Analysis

Boronic acid pinacol esters are versatile reagents in organic synthesis. They are particularly known for their role in Suzuki cross-coupling reactions, where they react with various (hetero)aryl bromides to form carbon-carbon bonds . Additionally, they can undergo Pd(0)-mediated [11C]carbonylation to form [carbonyl-11C]esters, which can be further converted to [carbonyl-11C]carboxylic acids and amides . This demonstrates the utility of boronic acid pinacol esters in radiochemical syntheses, which is important for the development of radiotracers in medical imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester are not directly provided in the papers. However, boronic acid pinacol esters generally have properties that make them stable and easy to handle. They are typically solid at room temperature and can be stored without significant degradation. Their chemical properties, such as the ability to participate in cross-coupling reactions and bind to diols, make them valuable in synthetic chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Stability

- Stereoselective Synthesis : Vinylboronate pinacol esters, similar to 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester, are pivotal in stereoselective synthesis, especially for transforming polyenyl-1-boronic acids into corresponding iodides, crucial in organic synthesis (Stewart & Whiting, 1995).

- Stability in Synthesis : Research indicates that pinacol boronic esters, including 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester, undergo significant protodeborylation in certain reactions, impacting the generation of nonborylated indole byproducts in palladium-catalysed borylative cyclization (Al-Saedy & Harrity, 2016).

Analytical Challenges and Solutions

- Analytical Method Development : Due to their reactive nature, pinacolboronate esters present unique analytical challenges. Innovative approaches, like the use of non-aqueous and aprotic diluent, have been developed to stabilize and analyze these compounds effectively (Zhong et al., 2012).

- Fast Liquid Chromatography : Fast liquid chromatography methods have been developed for purity analysis of boronic pinacol ester functionalized compounds, demonstrating the method's broad applicability to this class of compounds (Duran et al., 2006).

Applications in Polymer Synthesis

- Polymer Synthesis : Boronic acid pinacol esters are integral in the synthesis of hyperbranched polythiophene with controlled degrees of branching, a key advancement in polymer chemistry (Segawa, Higashihara, & Ueda, 2013).

Catalysis and Reaction Development

- Catalyst-Free Reactions : Innovations in photoinduced borylation of haloarenes have been achieved using methods that do not require metal catalysts or ligands. This is significant in synthesizing boronic acids and esters like 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester (Mfuh et al., 2017).

Applications in Drug Development

- Pharmaceutical Applications : Peptide boronic acids, closely related to boronic acid pinacol esters, have been studied for their potential in inhibiting histamine release, indicating a promising avenue for the treatment of allergic inflammations (Kato et al., 1988).

Direcciones Futuras

The use of boronic acids and their derivatives in medicinal chemistry is a growing field of research . These compounds have been shown to have a variety of biological applications, including anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . Therefore, the study of compounds like 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester is likely to continue to be an important area of research in the future .

Propiedades

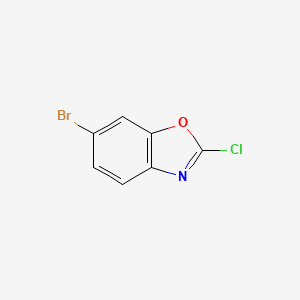

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-18-13-8-10(14(19)20-5)6-7-11(12)13/h6-9,18H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTAWYOGEXRFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)

![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)